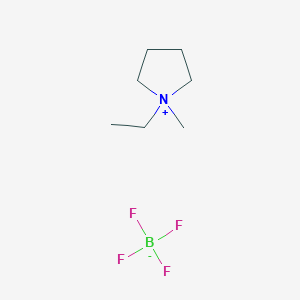
1-Ethyl-1-methylpyrrolidiniumtetrafluoroborat
Übersicht
Beschreibung
1-Ethyl-1-methylpyrrolidinium tetrafluoroborate is an organic compound with the chemical formula C7H16BF4N. It is commonly used as a catalyst and reagent in various organic synthesis reactions. This compound is known for its high solubility in water and many organic solvents, making it versatile in different chemical processes .
Wissenschaftliche Forschungsanwendungen
1-Ethyl-1-methylpyrrolidinium tetrafluoroborate has a wide range of applications in scientific research:
Chemistry: It is used as a catalyst in various organic synthesis reactions, including addition, elimination, and oxidation reactions.
Biology: This compound is utilized in biochemical research as a reagent for modifying biological molecules.
Wirkmechanismus
Target of Action
1-Ethyl-1-methylpyrrolidinium Tetrafluoroborate (EMTFB) is a biochemical reagent . It is primarily used in the field of materials science and organic synthesis . The primary targets of EMTFB are the reactants in these fields, where it acts as a catalyst or a reactant itself .
Mode of Action
EMTFB interacts with its targets by participating in the chemical reactions. For instance, in corrosion inhibition, EMTFB suppresses the dissolution of low carbon steel in a corrosive environment . The efficiency of this inhibition increases with the concentration of EMTFB .
Biochemical Pathways
The specific biochemical pathways affected by EMTFB depend on the context of its use. In the case of corrosion inhibition, EMTFB interferes with the electrochemical reactions that lead to corrosion . It majorly affects anodic reactions .
Result of Action
The result of EMTFB’s action is context-dependent. In corrosion inhibition, for example, the use of EMTFB results in a significant reduction in the corrosion of low carbon steel . The addition of iodide ions to EMTFB can raise the inhibition efficiency from 75% to 98% .
Action Environment
The action, efficacy, and stability of EMTFB are influenced by environmental factors. For instance, in a corrosive environment, the efficiency of EMTFB as a corrosion inhibitor increases with its concentration . Moreover, the presence of other ions, such as iodide ions, can enhance the efficiency of EMTFB .
Biochemische Analyse
Biochemical Properties
It is known to be used in green chemistry and efficient catalytic reactions, such as addition, elimination, and oxidation reactions in organic synthesis .
Molecular Mechanism
It is known to suppress low carbon steel dissolution in corrosive environments . The inhibition efficiency increases with the increase in the concentration of 1-Ethyl-1-methylpyrrolidinium tetrafluoroborate .
Vorbereitungsmethoden
1-Ethyl-1-methylpyrrolidinium tetrafluoroborate can be synthesized through a multi-step process:
Reaction of Ethanolamine with Bromoethane: This step produces ethylpyrrolidine.
Methylation: Ethylpyrrolidine is then reacted with a methylating agent under acidic conditions to form 1-ethyl-1-methylpyrrolidinium.
Reaction with Tetrafluoroboric Acid: Finally, 1-ethyl-1-methylpyrrolidinium is reacted with tetrafluoroboric acid to yield 1-ethyl-1-methylpyrrolidinium tetrafluoroborate.
Analyse Chemischer Reaktionen
1-Ethyl-1-methylpyrrolidinium tetrafluoroborate undergoes various types of chemical reactions, including:
Oxidation: It can be oxidized under specific conditions to form different products.
Reduction: This compound can also be reduced, although the specific conditions and products depend on the reagents used.
Substitution: It is involved in substitution reactions, particularly in organic synthesis, where it acts as a catalyst or reagent.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide and reducing agents like sodium borohydride. The major products formed depend on the specific reaction conditions and the nature of the substituents involved .
Vergleich Mit ähnlichen Verbindungen
1-Ethyl-1-methylpyrrolidinium tetrafluoroborate can be compared with other similar compounds, such as:
- 1-Butyl-1-methylpyrrolidinium bis (trifluoromethylsulfonyl)imide
- 1-Butyl-1-methylpyrrolidinium chloride
- 1-Ethyl-3-methylimidazolium bis (trifluoromethylsulfonyl)imide
These compounds share similar structural features but differ in their specific applications and properties. For example, 1-Butyl-1-methylpyrrolidinium bis (trifluoromethylsulfonyl)imide is often used in lithium-ion batteries, while 1-Ethyl-3-methylimidazolium bis (trifluoromethylsulfonyl)imide is used in dye-sensitized solar cells .
Eigenschaften
IUPAC Name |
1-ethyl-1-methylpyrrolidin-1-ium;tetrafluoroborate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H16N.BF4/c1-3-8(2)6-4-5-7-8;2-1(3,4)5/h3-7H2,1-2H3;/q+1;-1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LAGDCVJRCOKWTN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[B-](F)(F)(F)F.CC[N+]1(CCCC1)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H16BF4N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID8049206 | |
| Record name | 1-Ethyl-1-methylpyrrolidinium tetrafluoroborate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID8049206 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
201.02 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
117947-85-0 | |
| Record name | 1-Ethyl-1-methylpyrrolidinium tetrafluoroborate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID8049206 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1-Ethyl-1-methylpyrrolidinium Tetrafluoroborate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details





Q1: How does the molecular structure of 1-ethyl-1-methylpyrrolidinium tetrafluoroborate contribute to its ionic conductivity, particularly at low temperatures?
A1: Research suggests that the unique molecular dynamics of 1-ethyl-1-methylpyrrolidinium tetrafluoroborate play a crucial role in its ionic conductivity, especially at lower temperatures. A study employing quantum chemical calculations and solid-state nuclear magnetic resonance spectroscopy revealed a restricted puckering motion within the pyrrolidinium ring, even at temperatures as low as -45°C []. This subtle, yet persistent, motion allows the molecule to maintain a degree of plasticity in its solid state. This plasticity is believed to be essential for facilitating ion mobility, and thus, electrical conductivity, even at low temperatures where molecular motion is typically restricted.
Q2: How does the addition of iodide ions impact the corrosion inhibition properties of 1-ethyl-1-methylpyrrolidinium tetrafluoroborate on low carbon steel in acidic environments?
A2: Research indicates a synergistic effect when iodide ions are combined with 1-ethyl-1-methylpyrrolidinium tetrafluoroborate in inhibiting corrosion of low carbon steel in acidic solutions []. While 1-ethyl-1-methylpyrrolidinium tetrafluoroborate alone demonstrates some corrosion inhibition, the addition of iodide ions significantly enhances this effect. The combined presence of iodide ions and 1-ethyl-1-methylpyrrolidinium tetrafluoroborate raises the inhibition efficiency to 98%, compared to 75% with 1-ethyl-1-methylpyrrolidinium tetrafluoroborate alone. This synergistic effect is attributed to the formation of a more robust protective layer on the steel surface due to the adsorption of both iodide ions and 1-ethyl-1-methylpyrrolidinium tetrafluoroborate.
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
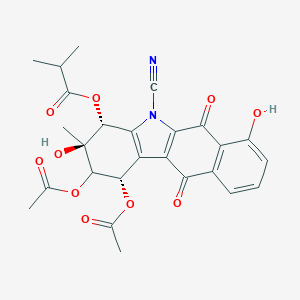
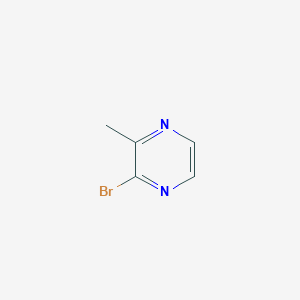


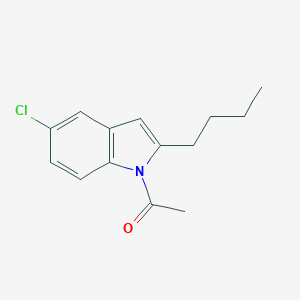
![2,2-dimethyl-4H-benzo[d][1,3]dioxine-5-carbaldehyde](/img/structure/B37806.png)

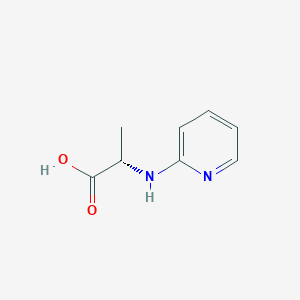
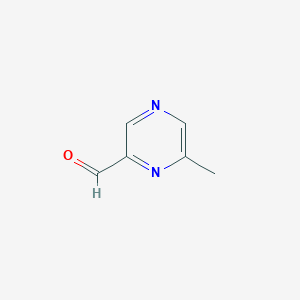

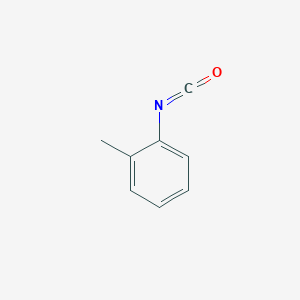


![3-[2-(4-aminophenyl)ethyl]-8-cyclopentyl-1-propyl-7H-purine-2,6-dione](/img/structure/B37818.png)
